Methyl 2-chloro-3-fluoro-6-nitrobenzoate

Description

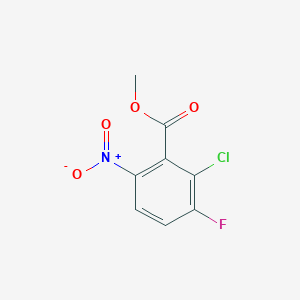

Methyl 2-chloro-3-fluoro-6-nitrobenzoate is a substituted benzoate ester characterized by a methyl ester group and three distinct substituents on the aromatic ring: a chlorine atom at position 2, a fluorine atom at position 3, and a nitro group at position 4.

Properties

IUPAC Name |

methyl 2-chloro-3-fluoro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBHOOOOVVYYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820739-83-0 | |

| Record name | methyl 2-chloro-3-fluoro-6-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-fluoro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration, halogenation, and esterification of benzoic acid derivatives. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by halogenation to add the chloro and fluoro substituents. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and halogenating agents such as chlorine and fluorine sources for the halogenation steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-chloro-3-fluoro-6-nitrobenzoate has the molecular formula and a molecular weight of approximately 233.58 g/mol. The compound features a benzoate structure substituted with chlorine, fluorine, and nitro groups, which contribute to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Reduction Reactions : The nitro group can be reduced to form amines, which are valuable in medicinal chemistry.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Sodium hydroxide, potassium hydroxide |

| Reduction | Conversion of nitro to amine | Hydrogen gas with palladium catalyst |

| Oxidation | Formation of oxidized derivatives | Potassium permanganate |

Biology

In biological research, this compound has been investigated for its potential in enzyme inhibition and protein-ligand interactions. Its unique substituents allow it to interact selectively with biological targets.

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells.

Table 2: Anticancer Activity Data

| Cell Line | Concentration (µM) | % Growth Suppression | IC50 (µM) |

|---|---|---|---|

| A549 | 20 | 75.70% | 8.82 |

| Caco-2 | 20 | 72.70% | 0.53 |

The mechanism of action appears to involve the induction of apoptosis through proteasome inhibition, selectively targeting cancer cells while sparing normal cells .

Medicine

This compound is being explored as a precursor in drug development due to its biological activities. Its potential applications include:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.

Table 3: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

| Pseudomonas aeruginosa | 1–4 |

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

- Molecular Formula : C₁₀H₁₀ClFO₂ .

- Substituents : Chlorine (position 2), fluorine (position 6), methyl (position 3).

- The absence of a nitro group and presence of a methyl group at position 3 alters electronic effects. The methyl group is electron-donating, which may decrease electrophilic substitution reactivity compared to the nitro-substituted analog .

- Applications : Likely used as an intermediate in organic synthesis, particularly in coupling reactions due to its halogen substituents .

Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS 1805111-00-5)

- Molecular Formula: C₉H₅ClFNO₂ .

- Substituents: Cyano (position 3), chlorine (position 6), fluorine (position 2).

- Key Differences: The cyano group is a stronger electron-withdrawing group than nitro, which could enhance stability toward nucleophilic attack but reduce electrophilic aromatic substitution rates. Substituent positions differ significantly: nitro at position 6 (target compound) vs. cyano at position 3. This positional variation affects resonance and charge distribution across the aromatic ring .

2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2)

- Molecular Formula : C₈H₆ClFO .

- Substituents : Chlorine (position 2), fluorine (position 6), methyl (position 3), aldehyde (position 1).

- Key Differences: The aldehyde functional group introduces higher reactivity for condensation or oxidation reactions compared to ester derivatives.

Structural and Functional Group Analysis

Table 1: Comparative Overview of Key Compounds

| Compound Name | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-chloro-3-fluoro-6-nitrobenzoate | C₈H₅ClFNO₄ | Cl (2), F (3), NO₂ (6) | Methyl ester | 249.59 |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | C₁₀H₁₀ClFO₂ | Cl (2), F (6), CH₃ (3) | Ethyl ester | 216.64 |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | C₉H₅ClFNO₂ | Cl (6), F (2), CN (3) | Methyl ester | 225.60 |

| 2-Chloro-6-fluoro-3-methylbenzaldehyde | C₈H₆ClFO | Cl (2), F (6), CH₃ (3), CHO (1) | Aldehyde | 172.59 |

Key Observations:

Electronic Effects: Nitro and cyano groups are both electron-withdrawing, but nitro groups exert stronger meta-directing effects, influencing reaction pathways in aromatic substitution . Methyl and ethyl esters differ in steric effects; methyl esters generally exhibit higher solubility in polar solvents due to reduced hydrophobicity .

Reactivity Trends: Nitro-substituted compounds (e.g., this compound) are more reactive toward reduction reactions (e.g., catalytic hydrogenation) compared to methyl- or cyano-substituted analogs . Aldehyde-containing derivatives (e.g., 2-Chloro-6-fluoro-3-methylbenzaldehyde) are prone to oxidation or nucleophilic addition, unlike ester derivatives .

Biological Activity

Methyl 2-chloro-3-fluoro-6-nitrobenzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 219.61 g/mol

- Functional Groups : Nitro group (-NO), chloro group (-Cl), and fluoro group (-F) attached to a benzoate ring.

These functional groups contribute to the compound's reactivity and biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The nitro group is often associated with antibacterial activity, while the presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially improving membrane penetration and bioavailability.

A study on structurally related compounds demonstrated that derivatives containing nitro and halogen substituents had potent activity against various bacterial strains, including multidrug-resistant strains. For example, compounds with similar structures showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant Staphylococcus aureus strains .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with nitro groups can inhibit key bacterial enzymes, disrupting essential metabolic pathways.

- Membrane Disruption : Halogenated compounds often affect bacterial cell membranes, leading to increased permeability and cell lysis.

- Targeting DNA Synthesis : Similar compounds have been shown to interfere with DNA gyrase and topoisomerases, critical for bacterial DNA replication .

Study on Antimycobacterial Activity

In a study evaluating the antimycobacterial activity of structurally similar compounds, several derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. The most potent derivative exhibited an MIC of 4 μg/mL, indicating strong potential for further development as an antitubercular agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of chlorinated and fluorinated benzoate derivatives has provided insights into optimizing biological activity. Variations in substituents significantly influenced binding affinity and biological efficacy, demonstrating that specific modifications can enhance antimicrobial properties .

Data Tables

| Compound | MIC (μg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| Compound A | <0.03125 | Antibacterial | MDR Staphylococcus aureus |

| Compound B | 4 | Antimycobacterial | Mycobacterium tuberculosis |

| Compound C | 16 | Antibacterial | Enterococcus faecalis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.